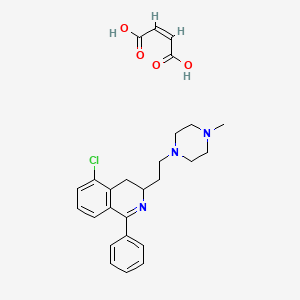
Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone is a heterocyclic compound that combines the structural features of benzothiazole and furan. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone typically involves the condensation of benzothiazole derivatives with furan derivatives. One common method is the cyclization reaction of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of microwave-assisted synthesis and catalyst-free conditions has also been explored for related compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific solvents and temperatures to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the development of organic semiconducting materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . This activation involves the regulation of mitochondrial-dependent pathways and the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and use as an energy harvesting platform.
2-(Benzo[d]thiazol-2-yl)-6-bromophenol:
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Evaluated for its anti-cancer activity.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone is unique due to its combination of benzothiazole and furan moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
62693-24-7 |
|---|---|
Fórmula molecular |
C13H9NO2S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C13H9NO2S/c15-10(11-5-3-7-16-11)8-13-14-9-4-1-2-6-12(9)17-13/h1-7H,8H2 |
Clave InChI |
KUUICDNGAAZVIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)

![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)


![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)






